3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
CAS No.: 635752-00-0
Cat. No.: VC11687095
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 635752-00-0 |
---|---|
Molecular Formula | C11H12O |
Molecular Weight | 160.21 g/mol |
IUPAC Name | 3-(3,5-dimethylphenyl)prop-2-yn-1-ol |
Standard InChI | InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,5H2,1-2H3 |
Standard InChI Key | LLFULTQAPOJNGK-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C#CCO)C |
Canonical SMILES | CC1=CC(=CC(=C1)C#CCO)C |
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(3,5-Dimethylphenyl)prop-2-yn-1-ol (CAS 635752-00-0) belongs to the propargyl alcohol family, featuring a terminal alkyne adjacent to a hydroxyl group. The phenyl ring is substituted with methyl groups at the 3- and 5-positions, resulting in a symmetrical aromatic system. Its systematic IUPAC name is 3-(3,5-dimethylphenyl)prop-2-yn-1-ol, though it is alternatively referenced as 3-(3,5-dimethylphenyl)-2-propyn-1-ol or 3-(3,5-Dimethyl-phenyl)-prop-2-yn-1-ol in literature .
Table 1: Key Physicochemical Properties
The compound’s density, boiling point, and melting point remain unspecified in available literature, though its solid-state structure is presumed crystalline based on synthetic intermediates .
Synthesis and Reaction Pathways
Mitsunobu Alkylation
A pivotal application of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol lies in its use as a Mitsunobu reagent. In a 2024 protocol, o-phenylenediamines were converted to N-Ts/Ns-protected derivatives, followed by Mitsunobu alkylation with this propargyl alcohol . The reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling, yielding propargyl ether intermediates.
Table 2: Representative Mitsunobu Reaction Conditions
Parameter | Specification |
---|---|
Substrate | N-Ts-o-phenylenediamine |
Alkylating Agent | 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol |
Reagents | DEAD, PPh₃ |
Solvent | Tetrahydrofuran (THF) |
Temperature | 0°C to room temperature |
Yield | 60–75% |
This step is critical for introducing the alkyne moiety, which subsequently participates in azide-alkyne cycloadditions .
Huisgen Cycloaddition and Heterocycle Formation
Following Mitsunobu alkylation, the propargyl ether undergoes one-pot azidation with sodium azide (NaN₃) in dimethylformamide (DMF), generating an organic azide. Subsequent Huisgen cycloaddition—a copper-catalyzed reaction—forms 1,2,3-triazoles fused to quinoxaline cores. Notably, the metal-free variant of this reaction leverages thermal conditions (70–100°C) to achieve cyclization, producing Ts/Ns-dihydrotriazoloquinoxalines .
This methodology enables modular access to N-heterocycles, with the 3,5-dimethylphenyl group enhancing steric and electronic tuning of the final product .
Applications in Medicinal and Materials Chemistry
Drug Discovery Intermediates
Triazoloquinoxalines synthesized from 3-(3,5-dimethylphenyl)prop-2-yn-1-ol exhibit bioactivity profiles relevant to kinase inhibition and antimicrobial agents. The dimethyl substituents on the phenyl ring improve metabolic stability by shielding the triazole ring from oxidative degradation .
Polymer and Coordination Chemistry
The terminal alkyne in 3-(3,5-dimethylphenyl)prop-2-yn-1-ol permits its use in click chemistry for polymer crosslinking. For instance, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctynes generates dendrimers and hydrogels with tailored mechanical properties .
Future Directions and Research Opportunities
The development of enantioselective Mitsunobu reactions using chiral variants of 3-(3,5-dimethylphenyl)prop-2-yn-1-ol could streamline asymmetric synthesis of triazoloquinoxalines. Additionally, computational studies to correlate its logP with bioavailability parameters would enhance its utility in drug design .
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